molecular formula C13H23N3O2 B8147417 tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate

tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate

Cat. No.: B8147417
M. Wt: 253.34 g/mol
InChI Key: MCBLOYMIEZRLES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Chemistry: tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate is used as a building block in the synthesis of more complex molecules. It is valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It helps in understanding the structure-activity relationships of various bioactive molecules .

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and other medical conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate is unique due to its specific structure, which includes a cyanomethyl group attached to the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

tert-butyl N-[[1-(cyanomethyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-13(2,3)18-12(17)15-10-11-4-7-16(8-5-11)9-6-14/h11H,4-5,7-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBLOYMIEZRLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl piperidin-4-ylmethylcarbamate (5 g, 23.2 mmol) was dissolved in CH3CN (40 mL). Potassium carbonate (3.5 g, 25 mmol), DIPEA (4.4 mL, 25 mmol) and bromoacetonitrile (2.77 g, 23.2 mmol) were added, and the mixture was stirred at room temperature overnight. The solution was then concentrated and saturated NaHCO3 (40 mL) was added. The mixture was extracted with CH2Cl2 (4×30 mL). The extract was dried over anhydrous Na2SO4. The dried extract was passed through a silica gel plug, and the desired compound was eluted off with EtOAc. The product was further purified by crystallization from EtOAc/petroleum ether as a white solid (5.4 g, 92%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Quantity
2.77 g
Type
reactant
Reaction Step Two

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